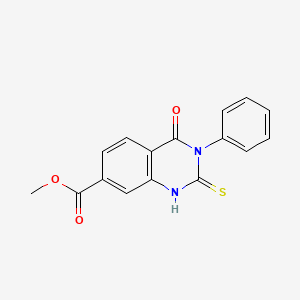

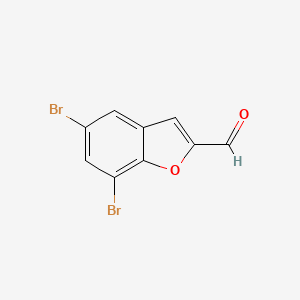

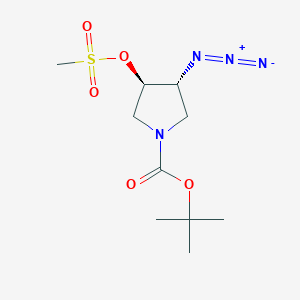

![molecular formula C25H21NO4 B2682195 3-(4-Methoxybenzoyl)-1-[(3-methoxyphenyl)methyl]-1,4-dihydroquinolin-4-one CAS No. 866809-41-8](/img/structure/B2682195.png)

3-(4-Methoxybenzoyl)-1-[(3-methoxyphenyl)methyl]-1,4-dihydroquinolin-4-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound is a quinolinone derivative with methoxybenzoyl and methoxyphenylmethyl substituents. Quinolinones are a class of organic compounds with a wide range of biological activities. The presence of methoxy groups might influence the compound’s solubility and reactivity .

Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, including the formation of the quinolinone core and the attachment of the methoxybenzoyl and methoxyphenylmethyl groups .Molecular Structure Analysis

The molecular structure of this compound would be characterized by the quinolinone core with the two substituents. The presence of the carbonyl group in the quinolinone core and the ether groups in the substituents would be key features .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present. The carbonyl group in the quinolinone core could undergo nucleophilic addition reactions, while the ether groups in the substituents might participate in substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. Factors such as its polarity, molecular weight, and the presence of functional groups would affect properties like solubility, melting point, and boiling point .Scientific Research Applications

Novel Synthesis Methods

Researchers have developed eco-friendly and efficient protocols for synthesizing novel derivatives involving quinoline compounds. For instance, a study presented a one-pot C–C and C–N bond-forming strategy from the reaction of 4-hydroxy-1-methylquinolin-2(1H)-one, 2-aminobenzothiazole, and aromatic aldehydes in water, highlighting the protocol's advantages such as operational simplicity, short reaction time, and mild conditions, using water as an environmentally friendly solvent (Yadav, Vagh, & Jeong, 2020).

Chemical Properties and Reactions

The chemical properties of related compounds have been extensively studied, revealing their potential for further application in synthetic chemistry. For example, the synthesis of spiro heterocyclic compounds through reactions involving substituted quinoline and pyrrolediones showcases the versatility of these compounds in generating complex structures with significant chemical interest (Bannikova et al., 2005).

Antimicrobial Applications

Some derivatives have been evaluated for their antimicrobial activities, where novel triazole derivatives were synthesized and screened, showing good or moderate activities against test microorganisms. This research opens the door to potential applications of quinoline derivatives in developing new antimicrobial agents (Bektaş et al., 2007).

Material Science Applications

In the realm of materials science, quinoline derivatives have been explored for their nonlinear optical properties. A study on blue-emitting quinoline dye highlighted its potential for applications in optical devices due to its sensitivity to the polarity of the microenvironment, providing insights into its analytical and material applications (Afzal et al., 2016).

Future Directions

properties

IUPAC Name |

3-(4-methoxybenzoyl)-1-[(3-methoxyphenyl)methyl]quinolin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H21NO4/c1-29-19-12-10-18(11-13-19)24(27)22-16-26(15-17-6-5-7-20(14-17)30-2)23-9-4-3-8-21(23)25(22)28/h3-14,16H,15H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFVVMLITWLQGRH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)C2=CN(C3=CC=CC=C3C2=O)CC4=CC(=CC=C4)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H21NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-Methoxybenzoyl)-1-[(3-methoxyphenyl)methyl]-1,4-dihydroquinolin-4-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(4-fluorophenyl)-N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1H-pyrrole-2-carboxamide](/img/structure/B2682119.png)

![(3S)-3-{[(tert-butoxy)carbonyl]amino}-6-methoxy-6-oxohexanoic acid](/img/structure/B2682123.png)

![N-(2-(2-(benzylamino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-methoxybenzamide](/img/structure/B2682129.png)

![N-(benzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-3-phenylpropanamide hydrochloride](/img/structure/B2682130.png)

![Tert-butyl N-[(3-hydroxyazetidin-3-yl)methyl]carbamate;2,2,2-trifluoroacetic acid](/img/structure/B2682131.png)